5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-FURAMIDE
Overview
Description
5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-FURAMIDE is a useful research compound. Its molecular formula is C20H13ClFN3O4S and its molecular weight is 445.9 g/mol. The purity is usually 95%.
The exact mass of the compound 5-[(2-chloro-4-fluorophenoxy)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-furamide is 445.0299329 g/mol and the complexity rating of the compound is 686. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Quinazolinone Derivatives as Antimicrobial Agents
Quinazolinone compounds have been extensively investigated for their antimicrobial properties. For instance, novel fluorine-containing thiadiazolotriazinones, which share a structural resemblance to the chemical structure due to the presence of fluorine and a complex heterocyclic system, were synthesized and showed promising antibacterial activities. Such compounds exemplify the potential of quinazolinone derivatives in combating microbial infections (Holla, Bhat, & Shetty, 2003).
Antitumor Activity
Quinazolinones have also been evaluated for their antitumor activities. A study on water-soluble analogues of a quinazolin-4-one-based antitumor agent, CB30865, highlights the effort to improve the solubility and, consequently, the bioavailability of these compounds for cancer treatment. These analogues demonstrated significant cytotoxicity against cancer cell lines, pointing to the potential of quinazolinone derivatives in oncology (Bavetsias et al., 2002).
Herbicidal Applications
Research into quinazolinone derivatives extends into agriculture, where these compounds have been studied for their herbicidal activity. A specific study synthesized and evaluated novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring, demonstrating moderate to high herbicidal activity against various weeds. This indicates the versatility of quinazolinone derivatives in applications beyond medicinal chemistry, including their potential use in agriculture (Tajik & Dadras, 2011).
EGFR Tyrosine Kinase Inhibition
Quinazolinone derivatives have also been explored for their role in inhibiting epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. The synthesis of gefitinib, a high-affinity inhibitor of EGFR tyrosine kinase, exemplifies the application of quinazolinone chemistry in developing targeted therapies for cancer treatment (Holt et al., 2006).
Properties
IUPAC Name |
5-[(2-chloro-4-fluorophenoxy)methyl]-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN3O4S/c21-14-9-11(22)5-7-16(14)28-10-12-6-8-17(29-12)18(26)24-25-19(27)13-3-1-2-4-15(13)23-20(25)30/h1-9H,10H2,(H,23,30)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQVJHNYBGOKEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)NC(=O)C3=CC=C(O3)COC4=C(C=C(C=C4)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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